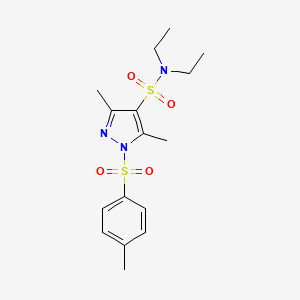![molecular formula C17H21N3O3 B6571847 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-69-7](/img/structure/B6571847.png)
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This can include multi-step synthesis processes, the types of reactions involved, the reagents and conditions required, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational modeling .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and stability. It can also involve studying the compound’s behavior under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give valuable insights into how the compound behaves under different conditions .科学研究应用
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications. It has been used as a molecular probe to study the structure and function of proteins and other macromolecules. It has also been used in the synthesis of various pharmaceuticals, including antibiotics and antifungal agents. Additionally, this compound has been studied for its potential in various biochemical and physiological processes, such as energy metabolism, cell signaling, and gene regulation.
作用机制
Target of Action
The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Mode of Action
The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties .
Biochemical Pathways
The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties , suggesting it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may have a regulatory effect on the central nervous system.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound , is known for its long-lasting efficacy and can effectively control pests for as long as two months , suggesting that it may be stable under various environmental conditions.
实验室实验的优点和局限性
The use of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a relatively stable and non-toxic compound, making it safe for use in laboratory experiments. Additionally, this compound has a wide range of applications, making it a useful tool for a variety of scientific research applications. On the other hand, this compound is a relatively expensive compound and its synthesis can be complex and time-consuming. Additionally, this compound can be difficult to handle and store, as it is sensitive to light and humidity.
未来方向
The future directions for research involving 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor and its effect on the immune system. Additionally, research could also be conducted to explore the potential of this compound in the synthesis of various pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential of this compound as a molecular probe for studying the structure and function of proteins and other macromolecules.
合成方法
The synthesis of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex process that involves a number of steps. The first step involves the condensation of the 2-phenylacetyl group with the 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (ETD) molecule. This is followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture. The resulting product is then reacted with an acid, such as hydrochloric acid, to form the desired this compound.
安全和危害
属性
IUPAC Name |
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYKKMQXHWHXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)


![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)